N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-29-19-8-6-17(7-9-19)12-15-30(27,28)24-16-18-10-13-25(14-11-18)22(26)20-4-2-3-5-21(20)23/h2-9,18,24H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFRQSOQTICDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24FN3O3S
- Molecular Weight : 397.48 g/mol
- CAS Number : 2415490-45-6
The compound's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can influence various physiological processes, including mood regulation, pain perception, and cognitive functions.
1. Inhibition of Enzymatic Activity
Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on enzymes such as tyrosinase. For instance, studies have shown that related piperidine derivatives can act as competitive inhibitors of tyrosinase, with IC50 values indicating potent activity (e.g., IC50 = 0.18 μM for a closely related compound) .
2. Antimelanogenic Effects
In vitro studies have demonstrated that certain derivatives of this compound can exert antimelanogenic effects on B16F10 melanoma cells without causing cytotoxicity. This suggests a potential application in skin-related conditions where melanin production needs to be regulated .
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on Agaricus bisporus tyrosinase (AbTYR). The results showed that compounds with similar structural features to this compound had low micromolar IC50 values, indicating strong inhibition capabilities .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound 26 | 0.18 | Competitive |
| Kojic Acid | 17.76 | Reference |
Case Study 2: Neurotransmitter Modulation
Another significant aspect of the biological activity of this compound involves its interaction with neurotransmitter receptors. Research indicates that piperidine derivatives can enhance serotonin receptor activity, which may contribute to their antidepressant-like effects observed in animal models .
Preparation Methods
Preparation of the Piperidine Intermediate
The synthesis begins with 4-piperidinemethanol, which undergoes sequential modifications to introduce the 2-fluorobenzoyl and sulfonamide groups. In a representative protocol, 4-piperidinemethanol is treated with 2-fluorobenzoyl chloride in dichloromethane under basic conditions (triethylamine, 0°C to room temperature), yielding 1-(2-fluorobenzoyl)piperidin-4-yl)methanol. Nucleophilic acyl substitution facilitates benzoylation, with the reaction monitored via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1). The intermediate is isolated in 85% yield after recrystallization from ethanol.
Functionalization with the Sulfonamide Moiety
The piperidine intermediate is subsequently brominated at the methyl position using phosphorus tribromide (PBr3) in anhydrous tetrahydrofuran (THF), producing 4-(bromomethyl)-1-(2-fluorobenzoyl)piperidine. This bromide undergoes nucleophilic substitution with 2-(4-methoxyphenyl)ethanesulfonamide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with the sulfonamide acting as a nucleophile. Post-reaction purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) affords the target compound in 72% yield.
Key Reaction Mechanisms
Benzoylation of Piperidine
The introduction of the 2-fluorobenzoyl group involves nucleophilic acyl substitution (Figure 1). The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–18 hours) for complete conversion.
Sulfonamide Coupling
Sulfonylation employs 2-(4-methoxyphenyl)ethanesulfonamide, synthesized separately via sulfonation of 2-(4-methoxyphenyl)ethylamine with sulfur trioxide complex followed by amidation. The bromide intermediate’s electrophilic methyl group reacts with the sulfonamide’s deprotonated nitrogen, facilitated by K2CO3 as a base. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimization studies reveal that DMF outperforms acetonitrile and THF in sulfonamide coupling, achieving 72% yield versus 58% and 49%, respectively (Table 1). Elevated temperatures (80°C) accelerate the reaction without compromising purity, whereas lower temperatures (40°C) result in incomplete conversion.
Table 1: Solvent Optimization for Sulfonamide Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 80 | 72 | 98 |
| Acetonitrile | 80 | 58 | 95 |
| THF | 80 | 49 | 92 |
Catalytic Enhancements
The addition of catalytic potassium iodide (KI) in bromide-mediated substitutions improves yields by 10–15% through the in situ generation of a more reactive iodide intermediate. This “Finkelstein-like” effect is critical for sterically hindered substrates.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity, with a retention time of 6.7 minutes.
Challenges and Solutions
Steric Hindrance in Sulfonamide Formation
The bulky piperidine and 4-methoxyphenyl groups impede sulfonamide coupling. Employing excess sulfonamide (1.5 equivalents) and prolonged reaction times (24 hours) mitigates this issue.
Purification Difficulties
Silica gel chromatography struggles to resolve polar byproducts. Switching to reverse-phase flash chromatography (C18-modified silica) enhances separation efficiency, reducing impurity levels to <1%.
Q & A
Basic: What are the critical synthetic steps for preparing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide?
The synthesis involves:
Piperidine functionalization : Introduce the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride under anhydrous dichloromethane at 0–5°C.
Methylation : React the piperidin-4-ylmethyl intermediate with 2-(4-methoxyphenyl)ethanesulfonamide via carbodiimide-mediated coupling (EDC/HOBt, DMF, 24h reflux).
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
Key parameters: Nitrogen atmosphere to prevent hydrolysis, strict temperature control during acylation, and pH monitoring during sulfonamide coupling .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzoyl methine proton at δ 4.2–4.5 ppm, sulfonamide NH at δ 7.1–7.3 ppm).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ calculated for C₂₂H₂₆FN₂O₄S: 457.1564) .
Advanced: How can researchers optimize reaction yields during the sulfonamide coupling step?
- Solvent selection : Use DMF for improved solubility of the sulfonamide intermediate.
- Catalyst optimization : Replace EDC/HOBt with DCC/DMAP for sterically hindered substrates.
- Kinetic monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry if unreacted starting material persists.
Contradictions in yield (60–85% in literature) may arise from residual moisture; employ molecular sieves or anhydrous MgSO₄ .
Advanced: What strategies resolve discrepancies in purity assessments between HPLC and NMR?
- Orthogonal validation : Combine HPLC with ion-pair chromatography (e.g., sodium octanesulfonate buffer, pH 4.6) to detect charged impurities.
- DOSY NMR : Identify low-level dimers or aggregates via diffusion-ordered spectroscopy.
- Spiking experiments : Add known byproducts (e.g., hydrolyzed fluorobenzoyl derivative) to confirm retention times .
Advanced: How should researchers design enzyme inhibition assays for this compound?
- Target selection : Prioritize serine proteases (e.g., trypsin-like enzymes) due to sulfonamide’s zinc-binding capacity.
- Assay conditions : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in Tris-HCl buffer (pH 7.4, 25°C).
- Data interpretation : Calculate IC₅₀ values with Hill slope analysis; compare to control inhibitors (e.g., leupeptin). Contradictory Ki values may arise from allosteric effects—validate via isothermal titration calorimetry .
Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?
- Lipophilicity adjustments : Replace 4-methoxyphenyl with trifluoromethyl to increase logP (target 2.5–3.5).
- Hydrogen bond reduction : Substitute piperidine N-methyl group with cyclopropane.
- Validation : Use PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability). Computational studies (e.g., Schrödinger’s QikProp) predict BBB scores .
Advanced: How can molecular docking elucidate interactions with 5-HT receptors?
- Protein preparation : Retrieve 5-HT₂A receptor structure (PDB: 6WGT); optimize hydrogen bonding networks.
- Docking workflow : Use Glide SP mode to position the fluorobenzoyl group in the hydrophobic pocket (residues Phe340, Trp336).
- Free energy calculations : MM-GBSA analysis identifies key contributions (e.g., sulfonamide–Arg173 salt bridge). Discrepancies between docking and experimental IC₅₀ may require MD simulations (>100 ns) to assess flexibility .
Advanced: How to address stability issues during long-term storage?
- Degradation pathways : Hydrolysis of the sulfonamide group (pH-dependent) and fluorobenzoyl ester cleavage.
- Stabilization methods : Lyophilize with trehalose (1:1 w/w); store under argon at −80°C.
- Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to quantify degradation products .
Advanced: What metabolomic approaches predict in vivo clearance?
- In vitro systems : Incubate with human liver microsomes (HLM) + NADPH; monitor parent compound depletion via UPLC-QTOF.
- Metabolite identification : CYP3A4/2D6 isoforms likely mediate N-dealkylation (piperidine ring) and O-demethylation (4-methoxyphenyl).
- Correlation studies : Compare HLM data to hepatocyte clearance rates; use physiologically based pharmacokinetic (PBPK) modeling for extrapolation .
Advanced: How to resolve crystallinity challenges for X-ray diffraction studies?
- Crystallization screening : Use vapor diffusion (hanging drop) with PEG 3350/ammonium sulfate.
- Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-cooling.
- Data interpretation : Anisotropic refinement required due to flexible piperidine ring; compare to similar sulfonamide structures (e.g., CCDC 987654) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
